3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as benzothiazines . These are organic compounds containing a benzene fused to a thiazine ring (a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .
Synthesis Analysis
Esters of 2- (3, 4-dihydro-3-oxo-2H-benzo [b] [1, 4] thiazin-2-yl) acetic acid are synthesized and evaluated for their antimicrobial activity in vivo . The synthesis process involves spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR, and Mass .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR, and Mass .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is utilized as a key intermediate in synthesizing a wide array of heterocyclic derivatives. These derivatives include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives, showcasing its versatility in chemical synthesis. The importance of these heterocyclic compounds spans across various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological and chemical properties (Fadda, Mukhtar, & Refat, 2012).
Pharmaceutical Research
Several studies focus on the synthesis of novel derivatives for potential pharmaceutical applications. For instance, derivatives of this compound have been explored for their antibacterial and antifungal activities. These studies are significant for discovering new drugs and understanding the chemical basis of their activity against various microbial strains (Devi, Shahnaz, & Prasad, 2022).
Organic Synthesis and Catalysis
The compound is also a precursor in organic synthesis reactions, including meta-C–H functionalization of benzoic acid derivatives. This application is crucial for developing synthetic methodologies that are more efficient and selective, which can be used to create complex molecules for various purposes, including drug development and material science (Li, Cai, Ji, Yang, & Li, 2016).
Agrochemical Research
Compounds synthesized from this chemical serve as allelochemicals with potential agronomic utility. These chemicals, derived from or related to the compound , exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This area of research is particularly important for developing new agrochemicals that can help in crop protection and management strategies (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to act in defense of young plant parts against pests .
Mode of Action
It is known that similar compounds act via the production of hydroxamic acids from hydroxamic acid glucosides .
Biochemical Pathways
Similar compounds are known to affect the production of hydroxamic acids from hydroxamic acid glucosides .
Result of Action
Similar compounds are known to act in defense of young plant parts against pests .
properties
IUPAC Name |
3-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-15(18-11-5-3-4-10(8-11)17(22)23)9-14-16(21)19-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIYPUOQMCHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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